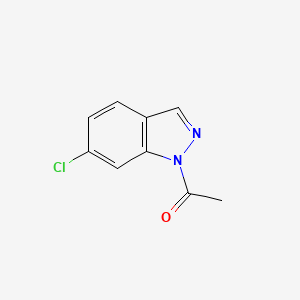

1-Acetyl-6-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUGDGXAYHVXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505276 | |

| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-40-7 | |

| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-6-chloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route, detailed experimental protocols, and a summary of expected characterization data based on analogous compounds found in the literature.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The N-acetylation of the indazole ring, as in this compound, can modulate its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 6-chloro-1H-indazole. A common and effective method involves the use of acetic anhydride as the acetylating agent, often in the presence of a base or a catalyst to facilitate the reaction.

Proposed Synthetic Pathway

The logical workflow for the synthesis is a direct acetylation reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Acetylation of 6-chloro-1H-indazole

This protocol is based on general methods for the acylation of indazoles and may require optimization.

Materials:

-

6-chloro-1H-indazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-1H-indazole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the stirred solution.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The following sections provide expected data based on the analysis of similar indazole derivatives.

Physical Properties

| Property | Value |

| CAS Number | 708-40-7[1] |

| Molecular Formula | C₉H₇ClN₂O[1] |

| Molecular Weight | 194.62 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | Not available in the searched results |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the known spectra of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-7 |

| ~7.7 | d | 1H | H-4 |

| ~7.4 | dd | 1H | H-5 |

| ~2.8 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (acetyl) |

| ~141 | C-7a |

| ~135 | C-3a |

| ~130 | C-6 |

| ~128 | C-5 |

| ~122 | C-4 |

| ~115 | C-7 |

| ~23 | -COCH₃ |

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1710 | C=O stretch (amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1370 | C-H bend (methyl) |

| ~800-700 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 194/196 | [M]⁺ molecular ion peak (³⁵Cl/³⁷Cl isotopes) |

| 152/154 | [M - CH₂CO]⁺ fragment |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable starting point for laboratory preparation, and the predicted characterization data serves as a valuable reference for analytical confirmation. Researchers and scientists in the field of drug development can utilize this information for the efficient synthesis and verification of this important indazole derivative, facilitating its use in further research and the development of novel therapeutic agents. It is important to note that the provided experimental protocol and spectral data are based on established chemical principles and data from analogous compounds, and may require empirical optimization and verification.

References

Spectroscopic and Synthetic Profile of 1-Acetyl-6-chloro-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-Acetyl-6-chloro-1H-indazole, extrapolated from known data for similar indazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2-8.4 | d | H-7 |

| ~7.8-8.0 | d | H-4 |

| ~7.6 | s | H-5 |

| ~7.3-7.5 | dd | H-5 |

| ~2.7 | s | -COCH₃ |

Note: Predicted values are based on spectral data for various substituted 1H-indazoles. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169-171 | C=O (acetyl) |

| ~141-143 | C-7a |

| ~135-137 | C-3a |

| ~130-132 | C-6 |

| ~125-127 | C-3 |

| ~122-124 | C-4 |

| ~120-122 | C-5 |

| ~110-112 | C-7 |

| ~22-24 | -COCH₃ |

Note: Predicted values are based on spectral data for various substituted 1H-indazoles. Actual values may vary.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700-1720 | C=O stretch (amide) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~1450-1550 | N-H bend / C-N stretch |

| ~1350-1380 | C-H bend (methyl) |

| ~800-850 | C-H bend (aromatic, out-of-plane) |

| ~700-800 | C-Cl stretch |

Note: Predicted values are based on characteristic absorption bands for N-acetylated indazoles and chloroarenes.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| ~194/196 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |

| ~152/154 | [M - COCH₂]⁺ |

| ~117 | [M - COCH₂ - Cl]⁺ |

Note: Fragmentation patterns are predicted based on typical pathways for N-acetylated heterocyclic compounds.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be logically approached through the acetylation of 6-chloro-1H-indazole. The general workflow for its preparation and subsequent spectroscopic analysis is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of indazole derivatives, which can be adapted for this compound.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the N-acetylation of 6-chloro-1H-indazole.

Materials:

-

6-chloro-1H-indazole

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., pyridine, dichloromethane, or acetic acid)

-

Base (if using acetyl chloride, e.g., triethylamine or pyridine)

Procedure:

-

Dissolve 6-chloro-1H-indazole in the chosen solvent in a round-bottom flask.

-

If using acetyl chloride, add the base to the solution.

-

Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

Sample Preparation:

-

ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution is then infused directly into the ion source or injected via a liquid chromatography system.

-

EI-MS: A small amount of the solid or a solution of the sample is introduced into the instrument, where it is vaporized and then ionized by a high-energy electron beam.

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

This guide provides a foundational framework for the synthesis and detailed spectroscopic analysis of this compound. Researchers are encouraged to adapt these general protocols to their specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-chloro-1H-indazole is a derivative of the indazole scaffold, a significant heterocyclic motif in medicinal chemistry. The indazole core is recognized for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the general biological significance of the indazole class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from its precursor, 6-chloro-1H-indazole, and general principles of N-acetylation to provide a thorough profile.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 708-40-7 | [4][5] |

| Molecular Formula | C₉H₇ClN₂O | [4][5] |

| Molecular Weight | 194.62 g/mol | [4][5] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Precursor Name | 6-chloro-1H-indazole | N/A |

| Precursor CAS No. | 698-25-9 | [6] |

| Precursor Mol. Formula | C₇H₅ClN₂ | [6] |

| Precursor Mol. Weight | 152.58 g/mol | [6] |

| Precursor Melting Point | 174-177 °C | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process involving the synthesis of the precursor 6-chloro-1H-indazole, followed by its N-acetylation.

Synthesis of 6-chloro-1H-indazole (Precursor)

A common method for the synthesis of substituted indazoles involves the diazotization of an appropriate aniline derivative, followed by cyclization.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole (A representative protocol for chloro-indazoles)

-

Step 1: Acetylation of 2-methyl-3-chloroaniline: In a 250 mL round-bottomed flask, 2-methyl-3-chloroaniline (70.6 mmol) and potassium acetate (84.7 mmol) are added to chloroform (120 mL) and the mixture is cooled to 0 °C. Acetic anhydride (212 mmol) is added dropwise, and the reaction is warmed to 25 °C and stirred for 1 hour.[7]

-

Step 2: Nitrosation and Cyclization: The reaction mixture is heated to 60 °C, and isoamyl nitrite (141 mmol) is added. The mixture is stirred overnight at 60 °C.[7]

-

Step 3: Work-up and Hydrolysis: After completion, water (75 mL) and THF (150 mL) are added, and the mixture is cooled to 0 °C. Lithium hydroxide (494 mmol) is added, and stirring is continued for 3 hours at 0 °C.[7]

-

Step 4: Extraction and Isolation: Water (200 mL) is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product.[7]

N-Acetylation of 6-chloro-1H-indazole

The final step is the acetylation of the precursor. A general and efficient method for the N-acylation of amines and heterocyclic compounds involves the use of acetic anhydride.[8]

Experimental Protocol: General N-acetylation

-

Reaction Setup: In a round-bottom flask, 6-chloro-1H-indazole (1 equivalent) is dissolved in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).[8]

-

Addition of Reagents: Acetic anhydride (1.2 equivalents) is added to the solution. The reaction can be carried out at room temperature.[8]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. A singlet corresponding to the acetyl methyl protons (CH₃) is anticipated around δ 2.5-2.8 ppm. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm region. The carbonyl carbon of the acetyl group is expected around δ 168-172 ppm, and the acetyl methyl carbon around δ 20-25 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the acetyl group is expected in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region. The C-Cl stretch will likely be observed in the 1000-600 cm⁻¹ region.[5] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) with an approximate ratio of 3:1. A prominent fragment ion would correspond to the loss of the acetyl group (M - 43) at m/z 151 and 153.[10] |

Biological Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3]

Diagram 2: Biological Activities of the Indazole Scaffold

Caption: Major biological activities of indazole derivatives.

Indazole derivatives have been reported to possess:

-

Anticancer Activity: Many indazole-containing compounds have shown potent activity against various cancer cell lines. Some have been developed as kinase inhibitors for cancer therapy.[11][12]

-

Anti-inflammatory Properties: The indazole scaffold is present in several compounds with significant anti-inflammatory effects.[1][13]

-

Antimicrobial and Antiparasitic Effects: Various indazole derivatives have demonstrated efficacy against a range of microbial and parasitic pathogens.[1][3]

The introduction of an acetyl group and a chlorine atom to the indazole ring in this compound may modulate its biological activity, potentially leading to novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a halogenated, N-acetylated derivative of the biologically significant indazole scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of its precursor and established chemical principles. The detailed synthetic protocols and predicted physicochemical and spectroscopic properties offer a valuable resource for researchers in medicinal chemistry and drug development. The diverse biological activities associated with the indazole core suggest that this compound is a compound of interest for further investigation.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. rsc.org [rsc.org]

- 7. N-Acetyl-L-cysteine(616-91-1) IR Spectrum [m.chemicalbook.com]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 10. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Elucidating the Structural and Synthetic Landscape of 1-Acetyl-6-chloro-1H-indazole and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the structural characteristics of a close analog of 1-Acetyl-6-chloro-1H-indazole, namely N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, for which crystallographic data is available. While a definitive crystal structure for this compound is not publicly documented, the analysis of this analog offers significant insights into the molecular geometry and packing of this class of compounds. Furthermore, this guide outlines a feasible synthetic protocol for the preparation of this compound, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in the design of a wide array of therapeutic agents. Their versatile biological activities span across oncology, inflammation, and infectious diseases. The acetylation of the indazole core, as in this compound, can significantly modulate its physicochemical properties, influencing its solubility, stability, and interaction with biological targets. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystal Structure Analysis of a 1-Acetyl-indazole Analog

In the absence of a published crystal structure for this compound, this report details the crystallographic data for the closely related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide . The structural data for this analog provides a valuable proxy for understanding the conformational preferences of the 1-acetyl-indazole moiety.

Crystallographic Data Summary

The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄ClN₃O₄S |

| Formula Weight | 379.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| β (°) | 107.227 (1) |

| Volume (ų) | 1682.52 (13) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.499 |

| Absorption Coefficient (mm⁻¹) | 0.38 |

| F(000) | 784 |

| Crystal Size (mm³) | 0.31 × 0.27 × 0.21 |

| θ Range for Data Collection (°) | 2.08 to 28.29 |

| Reflections Collected | 33806 |

| Independent Reflections | 4461 [R(int) = 0.032] |

| Data / Restraints / Parameters | 4461 / 0 / 227 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.054, wR₂ = 0.130 |

Table 2: Selected Bond Lengths (Å).

| Bond | Length | Bond | Length |

| Cl1-C3 | 1.734(2) | N2-C7A | 1.388(2) |

| S1-O1 | 1.432(1) | N3-C3 | 1.315(2) |

| S1-O2 | 1.435(1) | N3-C7A | 1.378(2) |

| S1-N1 | 1.637(2) | C8-O3 | 1.215(2) |

| N1-C6 | 1.428(2) | C8-N2 | 1.393(2) |

| N2-N3 | 1.372(2) | C8-C9 | 1.488(3) |

Table 3: Selected Bond Angles (°).

| Atoms | Angle | Atoms | Angle |

| O1-S1-O2 | 119.8(1) | N3-N2-C7A | 111.4(1) |

| O1-S1-N1 | 106.8(1) | C3-N3-N2 | 105.7(1) |

| O2-S1-N1 | 107.1(1) | O3-C8-N2 | 120.6(2) |

| C6-N1-S1 | 120.9(1) | O3-C8-C9 | 121.7(2) |

| C7A-N2-N3 | 111.4(1) | N2-C8-C9 | 117.7(2) |

Experimental Protocols

Synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

The synthesis of the titled analog involves a multi-step process starting from the appropriate indazole precursor.

Starting Materials and Synthesis of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide details the primary starting materials and a robust synthetic pathway for the preparation of 1-Acetyl-6-chloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the indazole ring from a substituted aniline, followed by N-acetylation.

Core Synthesis Pathway

The principal route to this compound begins with 4-chloro-2-methylaniline. This starting material undergoes a diazotization and intramolecular cyclization reaction to form 6-chloro-1H-indazole. Subsequent N-acetylation of the indazole ring yields the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-chloro-1H-indazole

The initial step involves the conversion of 4-chloro-2-methylaniline to 6-chloro-1H-indazole. This transformation is achieved through a one-pot reaction involving diazotization of the aniline and subsequent intramolecular cyclization. A common method is analogous to the synthesis of substituted indazoles from corresponding toluidines.[1]

Experimental Protocol:

An adapted procedure based on the synthesis of similar indazole structures is as follows:

-

Acetylation: 4-chloro-2-methylaniline is first acetylated in situ. To a cooled solution of 4-chloro-2-methylaniline in a suitable solvent such as chloroform, acetic anhydride is added dropwise.[2] Potassium acetate can be used as a catalyst.[3]

-

Diazotization and Cyclization: Following acetylation, a nitrite source, such as isoamyl nitrite[3] or sodium nitrite with an acid[4], is introduced to the reaction mixture. The mixture is then heated to facilitate the diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring. The reaction typically proceeds overnight.[2]

-

Hydrolysis: The resulting N-acetyl-6-chloro-1H-indazole intermediate is then hydrolyzed to afford 6-chloro-1H-indazole. This is typically achieved by adding a base, such as lithium hydroxide, and stirring at a reduced temperature.[2]

-

Work-up and Purification: The reaction mixture is then neutralized and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Starting Materials and Reagents for Step 1:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-chloro-2-methylaniline | C₇H₈ClN | 141.60 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | Diazotizing Agent |

| Potassium Acetate | C₂H₃KO₂ | 98.14 | Catalyst |

| Lithium Hydroxide | LiOH | 23.95 | Hydrolysis Reagent |

| Chloroform | CHCl₃ | 119.38 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

Step 2: Synthesis of this compound

The second step is the N-acetylation of the synthesized 6-chloro-1H-indazole. This is a relatively straightforward reaction that selectively occurs at the N1 position of the indazole ring under appropriate conditions.[5]

Experimental Protocol:

A general procedure for the N-acetylation of an indazole is as follows:

-

Reaction Setup: 6-chloro-1H-indazole is dissolved in a suitable solvent, such as chloroform.[3]

-

Acetylation: Acetic anhydride is added dropwise to the solution at a reduced temperature (e.g., 0 °C).[3] The reaction is then allowed to warm to room temperature and stirred for a specified period, typically 1 hour.[3]

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over a drying agent like anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield this compound.[3]

Starting Materials and Reagents for Step 2:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 6-chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Chloroform | CHCl₃ | 119.38 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where the core heterocyclic ring is first constructed and then functionalized.

Caption: Logical flow from starting material to the final product.

References

An In-depth Technical Guide to 1-(6-chloroindazol-1-yl)ethanone (CAS Number: 708-40-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available experimental data for 1-(6-chloroindazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific molecule, this guide also includes predicted data and general experimental protocols relevant to its characterization.

Core Compound Information

1-(6-chloroindazol-1-yl)ethanone , with the CAS number 708-40-7, is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a chloro substituent on the benzene ring and an acetyl group on the pyrazole nitrogen atom suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 708-40-7 | - |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Orange solid | [1] |

| Purity | ≥95% | [1] |

| Melting Point | 86.5-87.0 °C | ChemicalBook |

| Boiling Point (Predicted) | 342.7 ± 34.0 °C | ChemicalBook |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | ChemicalBook |

| InChI | InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | [1] |

| SMILES | CC(=O)N1N=CC2=C1C=C(Cl)C=C2 | [1] |

Synthesis and Characterization

Logical Synthesis Workflow

The synthesis of 1-(6-chloroindazol-1-yl)ethanone can be logically approached through the N-acetylation of 6-chloroindazole. This common transformation can be achieved using various acetylating agents.

References

The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological activities of substituted indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity of Substituted Indazole Derivatives

Substituted indazole derivatives have garnered significant attention for their potent antitumor activities, with several compounds progressing to clinical use, including Pazopanib (VEGFR inhibitor) and Entrectinib (ALK inhibitor).[1] The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The antiproliferative activity of various substituted indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | Kinase Inhibitor | 4T1 (Breast) | 0.23 | [2] |

| A549 (Lung) | 0.88 | [2] | ||

| HepG2 (Liver) | 0.80 | [2] | ||

| MCF-7 (Breast) | 0.34 | [2] | ||

| HCT116 (Colon) | 0.28 | [2] | ||

| Compound 93 | 3-(pyrrolopyridin-2-yl)indazole | HL60 (Leukemia) | 0.0083 | [1] |

| HCT116 (Colon) | 0.0013 | [1] | ||

| Entrectinib (127) | ALK Inhibitor | Various | 0.012 | [1] |

| Compound 106 | FGFR1-3 Inhibitor | FGFR1 | 2.0 | [1] |

| FGFR2 | 0.8 | [1] | ||

| FGFR3 | 4.5 | [1] | ||

| Compound 109 | EGFR T790M Inhibitor | EGFR T790M | 0.0053 | [1] |

| EGFR | 0.0083 | [1] | ||

| N-[2-allyl-2H-indazol-6-yl]-4-methoxybenzenesulfonamide (4) | Tubulin Interacting Agent | A2780 (Ovarian) | 4.21 | [3] |

| A549 (Lung) | 5.47 | [3] | ||

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | Tubulin Interacting Agent | A2780 (Ovarian) | 18.6 | [3] |

| A549 (Lung) | 7.73 | [3] | ||

| Compound 5k | Mercapto acetamide derivative | Hep-G2 (Liver) | 3.32 | [4] |

| Compound 6o | Piperazine derivative | K562 (Leukemia) | 5.15 | [4] |

Mechanism of Action: Kinase Inhibition

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for tumor cell signaling. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key targets.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Substituted indazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Substituted Indazole Derivatives

Indazole derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their development is a key area of research in the fight against antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-methyl-3-aryl indazole (5a) | Xanthomonas campestris | Zone of inhibition: 2.1 cm | [5] |

| Bacillus megaterium | Zone of inhibition: 1.5 cm | [5] | |

| Escherichia coli | Zone of inhibition: 1.5 cm | [5] | |

| N-methyl-3-aryl indazole (5f) | Xanthomonas campestris | Zone of inhibition: 2.2 cm | [5] |

| N-methyl-3-aryl indazole (5h) | Bacillus megaterium | Zone of inhibition: 1.2 cm | [5] |

| N-methyl-3-aryl indazole (5i) | Xanthomonas campestris | Zone of inhibition: 2.3 cm | [5] |

| N-methyl-3-aryl indazole (5j) | Bacillus megaterium | Zone of inhibition: 1.6 cm | [5] |

| Escherichia coli | Zone of inhibition: 1.6 cm | [5] | |

| Compound 18 | Candida albicans | 1.0 mM | [6] |

| Candida glabrata | 2.0 mM | [6] | |

| Compound 23 | Candida albicans | 0.5 mM | [6] |

| Candida glabrata | 1.0 mM | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Substituted indazole derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the indazole derivatives in the appropriate broth directly in the 96-well plates.

-

Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Substituted Indazole Derivatives

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of significant interest. Substituted indazoles have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The in vitro inhibitory activity of indazole derivatives against the COX-2 enzyme is a key indicator of their anti-inflammatory potential.

| Compound | Target | IC50 (µM) | Reference |

| Indazole | COX-2 | 23.42 | [7] |

| 5-Aminoindazole | COX-2 | 12.32 | [7] |

| 6-Nitroindazole | COX-2 | 19.22 | [7] |

| Compound 16 | COX-2 | 0.409 | [8] |

Mechanism of Action: COX-2 Inhibition

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Substituted indazole derivatives

-

Assay buffer (e.g., Tris-HCl)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the indazole derivatives for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping agent (e.g., HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

General Workflow for Indazole Derivative Drug Discovery

The discovery and development of new drugs based on the indazole scaffold follows a structured and multi-stage process.

Substituted indazole derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the therapeutic potential of this scaffold. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. This technical guide has provided a comprehensive overview of the biological activities of these derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly through the inhibition of key enzymes and signaling pathways, offers a rational basis for the design of next-generation indazole-based therapeutics. Continued exploration of the structure-activity relationships and the diverse biological targets of substituted indazoles will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

In Silico Modeling of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 1-Acetyl-6-chloro-1H-indazole, a representative member of this important class of heterocyclic compounds. While direct experimental data for this specific molecule is limited, this document outlines a robust computational strategy for predicting its biological targets, elucidating its mechanism of action, and evaluating its drug-like properties. By leveraging established computational methodologies applied to analogous indazole derivatives, researchers can strategically guide the development of novel therapeutics. The protocols and data presented herein are intended to serve as a foundational framework for initiating and advancing in silico investigations of this compound and related compounds.

Introduction to the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and antiprotozoal effects.[1][4][5][6] The versatility of the indazole nucleus allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved drugs, such as the anti-cancer agent Niraparib, feature the indazole core, highlighting its clinical significance.[7] The subject of this guide, this compound, represents a synthetically accessible derivative with potential for biological activity. In silico modeling provides a powerful, resource-efficient approach to explore this potential by predicting interactions with biological macromolecules and assessing its pharmacological profile.

Hypothetical In Silico Modeling Workflow

The in silico evaluation of a novel compound like this compound follows a multi-step computational pipeline designed to predict its biological activity and drug-likeness. This workflow begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Figure 1: A comprehensive workflow for the in silico modeling of this compound.

Potential Biological Targets and Signaling Pathways

Based on studies of structurally related indazole derivatives, several protein families emerge as potential targets for this compound. These include protein kinases, which are often implicated in cancer and inflammatory diseases, and enzymes from pathogenic organisms, suggesting antimicrobial or antiparasitic applications.[4][5][7]

Protein Kinase Inhibition

Indazole-containing compounds have been successfully developed as inhibitors of various protein kinases.[7] A plausible target is Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Inhibition of ASK1 can modulate downstream signaling through p38 and JNK, impacting cellular processes like apoptosis and inflammation.

Figure 2: Hypothetical inhibition of the ASK1 signaling pathway by this compound.

Antiprotozoal Activity

Derivatives of 3-chloro-1H-indazole have shown promise as antileishmanial agents by targeting trypanothione reductase (TryR), an enzyme crucial for the survival of Leishmania parasites.[1][5] This suggests that this compound could also exhibit inhibitory activity against this validated drug target.

Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the in silico modeling workflow.

Table 1: Molecular Docking Results against Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| ASK1 | 2CLQ | -8.5 | 0.52 | VAL755, LYS708, ASP853 |

| Trypanothione Reductase (TryR) | 2JK6 | -7.9 | 1.25 | GLU467, HIS461, TRP21 |

| p38 MAP Kinase | 1A9U | -7.2 | 3.10 | LYS53, MET109, ASP168 |

| Glycogen Synthase Kinase 3β | 1Q3D | -6.8 | 5.80 | VAL135, LYS85, ASP200 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 208.63 | < 500 |

| LogP | 2.15 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area (Ų) | 32.7 | < 140 |

| Caco-2 Permeability (nm/s) | 25.4 | > 20 (High) |

| hERG Inhibition | Low Risk | - |

| Ames Mutagenicity | Non-mutagen | - |

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Molecular Docking Protocol

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., ASK1, PDB: 2CLQ) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools (ADT).

-

The prepared protein structure is saved in PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).

-

The structure is energy-minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and rotatable bonds are defined using ADT.

-

The prepared ligand is saved in PDBQT format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

Molecular docking is performed using AutoDock Vina. The Lamarckian genetic algorithm is employed with default parameters.

-

The simulation is run to generate a series of binding poses for the ligand.

-

-

Pose Analysis and Scoring:

-

The resulting binding poses are ranked based on their docking scores (binding energies).

-

The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation Protocol

-

System Setup:

-

The top-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

The system is parameterized using a force field such as AMBER or CHARMM.

-

-

MD Simulation:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the target temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.

-

The system is equilibrated at the target temperature and pressure (1 atm) under NPT (constant Number of particles, Pressure, and Temperature) ensemble.

-

A production MD run of at least 100 nanoseconds is performed.

-

-

Trajectory Analysis:

-

The MD trajectory is analyzed to assess the stability of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated for the protein backbone and ligand.

-

The persistence of key intermolecular interactions observed in docking is monitored throughout the simulation.

-

-

Binding Free Energy Calculation:

-

The binding free energy of the complex is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the MD trajectory.

-

ADMET Prediction Protocol

-

Physicochemical Properties:

-

The 2D structure of this compound is submitted to computational tools like SwissADME or FAF-Drugs4.

-

Descriptors such as molecular weight, LogP, number of hydrogen bond donors/acceptors, and polar surface area are calculated.

-

-

Pharmacokinetic and Toxicity Prediction:

-

The same web servers are used to predict pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

-

Toxicity endpoints such as hERG inhibition and Ames mutagenicity are predicted using pre-built computational models.

-

The results are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

-

Conclusion

This technical guide outlines a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential therapeutic agent. By employing a systematic workflow of target prediction, molecular docking, molecular dynamics, and ADMET profiling, researchers can efficiently generate hypotheses about the compound's mechanism of action and drug-like potential. The hypothetical data and detailed protocols provided herein serve as a practical roadmap for initiating computational studies on this and other novel indazole derivatives, ultimately accelerating the drug discovery and development process. Experimental validation of these in silico predictions is a critical next step to confirm the therapeutic utility of this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 1-Acetyl-6-chloro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that significantly influences its biopharmaceutical properties and developability. While aqueous solubility is paramount for biological activity, solubility in organic solvents plays a crucial role in various stages of drug discovery and development, including:

-

Synthesis and Purification: Organic solvents are often used as reaction media and for crystallization to isolate and purify the final compound.

-

Formulation Development: For topical or parenteral formulations, the API needs to be dissolved in a suitable organic or co-solvent system.[2]

-

Analytical Method Development: Solvents are essential for preparing stock solutions and standards for various analytical techniques like HPLC and UV spectrophotometry.

Physicochemical Properties of 1-Acetyl-6-chloro-1H-indazole

A foundational understanding of the molecule's properties can aid in solvent selection.

| Property | Value | Source |

| CAS Number | 708-40-7 | [1] |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.6 g/mol | [1] |

The structure of this compound, containing both polar (acetyl and indazole nitrogens) and non-polar (chlorinated benzene ring) moieties, suggests that its solubility will vary significantly across different organic solvents.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves adding an excess amount of the solid compound to a chosen solvent and allowing the system to reach equilibrium.

3.1. General Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

3.2. Analytical Method Development

A validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.

-

Column: A C18 reversed-phase column is typically suitable.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a dilute solution.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Example: DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Thermal Stability of 1-Acetyl-6-chloro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-chloro-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and formulation into stable pharmaceutical products. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a thorough search of publicly available scientific literature and safety data repositories reveals a significant lack of specific experimental data on its thermal stability, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This document will, therefore, outline the general considerations for the thermal stability of related heterocyclic compounds, propose a standardized experimental workflow for its determination, and provide a framework for interpreting potential results.

Introduction to this compound

This compound belongs to the indazole class of heterocyclic compounds, which are known for their wide range of biological activities. The acetylation at the 1-position and chlorination at the 6-position of the indazole ring can significantly influence its physicochemical properties, including thermal stability. The molecular structure is presented below:

Chemical Structure:

(Structure of this compound)

The thermal stability of an active pharmaceutical ingredient (API) is a crucial parameter that affects its shelf-life, degradation pathways, and potential for hazardous thermal events during manufacturing and storage.

Quantitative Data on Thermal Stability

As of the latest literature review, specific quantitative data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is not publicly available. Safety Data Sheets (SDS) for this compound and its close analogs do not provide detailed information on decomposition temperatures or thermal events.

In the absence of specific data, a comparative analysis with the parent indazole molecule can offer some preliminary insights. For instance, the Safety Data Sheet for indazole indicates a melting point range of 146 - 150 °C and a boiling point of 270 °C at 743 mmHg.[1] The addition of the acetyl and chloro groups is expected to alter these values.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Expected Range/Value | Technique | Remarks |

| Melting Point (Tm) | To be determined | DSC/Capillary Method | Expected to be a sharp peak for a pure crystalline solid. |

| Onset of Decomposition (Td) | To be determined | TGA | The temperature at which significant weight loss begins. |

| Major Decomposition Steps | To be determined | TGA/DTG | May indicate the loss of the acetyl group followed by the degradation of the indazole ring. |

| Glass Transition (Tg) | To be determined | DSC | Applicable if the compound can exist in an amorphous state. |

This table is a template for presenting data once it becomes available through experimental analysis.

Proposed Experimental Protocols

To address the current data gap, the following experimental protocols are proposed for the comprehensive thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as polymorphic transitions or solid-state decompositions.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan. An empty, hermetically sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C).

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a constant rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

Record the sample weight as a function of temperature. The onset of decomposition is determined from the temperature at which a significant weight loss is observed.

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability assessment can be visualized as follows:

Caption: Experimental workflow for the thermal stability assessment of this compound.

Potential Signaling Pathways and Logical Relationships

In the context of thermal decomposition, a "signaling pathway" can be interpreted as a logical sequence of degradation events. For this compound, a plausible decomposition pathway, which would need to be confirmed by techniques like TGA coupled with mass spectrometry (TGA-MS), is visualized below.

Caption: A hypothetical thermal decomposition pathway for this compound.

Conclusion and Future Directions

The thermal stability of this compound remains an uncharacterized but critical parameter for its development and application. While no specific experimental data is currently available in the public domain, this guide provides a comprehensive framework for its determination using standard thermal analysis techniques. The proposed experimental workflows and data interpretation templates are intended to guide future research in this area. It is strongly recommended that DSC and TGA analyses, ideally coupled with evolved gas analysis (EGA), be performed to generate the necessary quantitative data. This will not only ensure the safe handling and storage of the compound but also provide essential information for its formulation into stable and effective pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: 1-Acetyl-6-chloro-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6] This document focuses on the potential applications of a specific derivative, 1-Acetyl-6-chloro-1H-indazole , in drug discovery and development. While direct and extensive research on this particular molecule is not widely published, by examining the individual contributions of its structural features—the 6-chloro substitution and the 1-acetyl group—we can extrapolate its potential therapeutic applications and guide future research.

The 6-chloro substitution on the indazole ring has been associated with neuroprotective and anti-inflammatory effects, as well as antileishmanial activity.[7][8] Concurrently, N1-acylation of the indazole core has emerged as a promising strategy for developing potent and selective kinase inhibitors, particularly in the context of cancer therapy.[9] Therefore, this compound represents a compelling starting point for the design of novel therapeutics.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, this compound could be investigated for the following applications:

-

Oncology: As a potential kinase inhibitor. The N1-acetyl group can be a handle for further derivatization to target the ATP-binding site of various kinases. The 6-chloro substituent can contribute to the overall binding affinity and selectivity.

-

Neurodegenerative and Neuroinflammatory Diseases: The 6-chloroindazole core suggests potential for development into agents for conditions like multiple sclerosis, leveraging its anti-inflammatory and neuroprotective properties.[8]

-

Infectious Diseases: Given the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, this compound could be a scaffold for developing new anti-parasitic agents.[7]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 708-40-7 | [6] |

| Molecular Formula | C₉H₇ClN₂O | [6] |

| Molecular Weight | 194.6 g/mol | [6] |

Synthesis Protocols

The synthesis of this compound can be achieved through the N-acetylation of 6-chloro-1H-indazole. Several methods for N-acylation of indazoles have been reported.[1][10] Below are two potential protocols.

Protocol 1: Direct N-Acylation using Acetic Anhydride

This protocol is a standard method for the acetylation of amines and related nitrogen-containing heterocycles.

Materials:

-

6-chloro-1H-indazole

-

Acetic anhydride

-

Pyridine (as a catalyst and base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 6-chloro-1H-indazole (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Electrochemical N1-Acylation

This method offers a selective approach to N1-acylation.[1]

Materials:

-

6-chloro-1H-indazole

-

Anhydrous acetonitrile

-

Tetrabutylammonium hexafluorophosphate (as supporting electrolyte)

-

Acetic anhydride

-

Electrochemical cell with a carbon anode and a platinum cathode

Procedure:

-

Set up an electrochemical cell with two compartments separated by a fritted glass disk.

-

In the cathodic compartment, dissolve 6-chloro-1H-indazole and tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile.

-

In the anodic compartment, add a solution of the supporting electrolyte in acetonitrile.

-

Apply a constant current to reduce the indazole to its anion.

-

After the reduction is complete, add acetic anhydride to the cathodic compartment.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, work up the reaction mixture by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography as described in Protocol 1.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a general in vitro kinase assay can be performed.

Materials:

-

Recombinant human kinase (e.g., Haspin, FGFR, VEGFR)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Data Presentation

The following table presents hypothetical IC50 values for this compound against a panel of kinases, based on the potential inferred from related structures. This data is for illustrative purposes only and requires experimental validation.

| Kinase Target | IC50 (nM) - Hypothetical |

| Haspin | 150 |

| FGFR1 | 800 |

| VEGFR2 | 1200 |

| CDK2 | >10000 |

Visualizations

Logical Relationship of Structural Moieties to Biological Activity

Caption: Structural components and their potential biological activities.

General Workflow for Synthesis and Biological Evaluation

Caption: Workflow from synthesis to initial biological screening.

Hypothetical Signaling Pathway Inhibition

Caption: Potential mechanism of action via kinase inhibition.

References

- 1. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Acetyl-6-chloro-1H-indazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals